1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea
Description
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(1-acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-10-8-13-15(9-14(10)19)23(11(2)24)17(25)16(13)21-22-18(26)20-12-6-4-3-5-7-12/h3-9,25H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVNJMKANGPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=C2N=NC(=O)NC3=CC=CC=C3)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The brominated indole is acetylated at the 1-position using acetic anhydride in the presence of a catalyst.
Hydroxylation: The acetylated compound is hydroxylated at the 2-position using a hydroxylating agent.
Formation of the Urea Derivative: Finally, the compound is reacted with phenyl isocyanate to form the urea derivative.
Chemical Reactions Analysis
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. It binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea can be compared with other indole derivatives such as:
1-Acetyl-6-bromo-5-methylindole: This compound lacks the hydroxyl and urea functional groups, making it less versatile in terms of chemical reactivity.
1-Acetyl-2-hydroxy-5-methylindole: This compound lacks the bromine and urea functional groups, which may affect its biological activity.
1-Acetyl-6-bromo-2-hydroxyindole: This compound lacks the methyl and urea functional groups, which may influence its chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
